molecular formula C37H35N3O7 B1146165 N4-Benzoyl-3'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine CAS No. 140712-80-7

N4-Benzoyl-3'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine

Cat. No. B1146165
M. Wt: 633.69
InChI Key:
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Description

Synthesis Analysis

The efficient large-scale synthesis of related compounds like 5′-O-Dimethoxytrityl-N4-Benzoyl-5-Methyl-2′-Deoxycytidine demonstrates advancements in producing high-quality nucleoside analogs for oligonucleotide therapeutics. This process has been optimized for high yield and quality, indicating a refined understanding of the synthetic pathways required for these complex molecules (Ross, Han, & Ravikumar, 2006).

Molecular Structure Analysis

The structural analysis and modifications of nucleoside analogs are central to enhancing their therapeutic potential. For example, phosphorothioamidites derived from modified cytidines and their successful incorporation into oligonucleotides highlight the intricate molecular engineering involved in optimizing these molecules for specific functions (Sabbagh et al., 2004).

Chemical Reactions and Properties

Chemical reactions involving N4-Benzoyl-3'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine and its analogs are pivotal for nucleic acid chemistry. The development of novel synthesis methods for 2'-modified 2'-deoxy-4'-thiocytidines from glucose exemplifies the innovation in creating nucleoside analogs with potential antineoplastic properties, showcasing the compound's versatility in chemical reactions (Yoshimura et al., 1997).

Physical Properties Analysis

The physical properties of N4-Benzoyl-3'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine and its derivatives, such as solubility, stability, and crystallinity, are crucial for their application in nucleotide synthesis. Research into the crystal and molecular structure of nucleoside analogs, for example, provides insight into the stereochemical aspects that influence their reactivity and functionality in oligonucleotide synthesis (Wozniak et al., 1998).

Chemical Properties Analysis

The chemical properties, including reactivity under various conditions and compatibility with different synthesis methods, are essential for the practical use of N4-Benzoyl-3'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine in oligonucleotide assembly. Investigations into the stereoselective synthesis of dinucleoside phosphorothioates using phosphotriester chemistry illustrate the compound's chemical versatility and its role in advancing nucleotide chemistry (Cosstick & Williams, 1987).

Safety And Hazards

The safety, risk, hazard, and MSDS of “N4-Benzoyl-3’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine” can also be found in chemical databases .

properties

IUPAC Name

N-[1-[(2R,4S,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H35N3O7/c1-44-29-17-13-27(14-18-29)37(26-11-7-4-8-12-26,28-15-19-30(45-2)20-16-28)47-31-23-34(46-32(31)24-41)40-22-21-33(39-36(40)43)38-35(42)25-9-5-3-6-10-25/h3-22,31-32,34,41H,23-24H2,1-2H3,(H,38,39,42,43)/t31-,32+,34+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTIHHTLJYOOJIY-VOTWKOMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC4CC(OC4CO)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)O[C@H]4C[C@@H](O[C@@H]4CO)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H35N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401165128
Record name N-Benzoyl-3′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxycytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401165128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

633.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N4-Benzoyl-3'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine

CAS RN

140712-80-7
Record name N-Benzoyl-3′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxycytidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=140712-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzoyl-3′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxycytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401165128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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